molecular formula C17H15NO3 B11847892 (3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone CAS No. 101442-38-0

(3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone

Cat. No.: B11847892
CAS No.: 101442-38-0
M. Wt: 281.30 g/mol
InChI Key: SZYLFKRKJSLAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is a synthetic benzoyl indole derivative of significant interest in medicinal chemistry and oncology research. This compound is primarily investigated for its potential to reverse multidrug resistance (MDR) in cancer cells . MDR is a major challenge in chemotherapy, often mediated by the overexpression of efflux transporters like ABCG2, which pumps anticancer drugs out of cells, reducing their efficacy . As a structural analogue of known reversal agents, this methanone serves as a key chemical tool for studying and overcoming this resistance mechanism. Researchers utilize it to sensitize resistant cancer cell lines to chemotherapeutic agents, potentially by blocking the efflux function of the ABCG2 transporter . The indole nucleus is a prevalent pharmacophore in biologically active compounds, and its derivatives are widely explored for diverse therapeutic applications, including anticancer and antiviral activities . The specific substitution pattern of this compound, featuring dimethoxyphenyl and indolyl groups, is designed to mimic structural elements found in potent inhibitors, facilitating structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101442-38-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-indol-1-ylmethanone

InChI

InChI=1S/C17H15NO3/c1-20-15-8-7-13(11-16(15)21-2)17(19)18-10-9-12-5-3-4-6-14(12)18/h3-11H,1-2H3

InChI Key

SZYLFKRKJSLAGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C=CC3=CC=CC=C32)OC

Origin of Product

United States

Biological Activity

(3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and structural activity relationships (SARs).

Chemical Structure and Properties

The compound features a dimethoxyphenyl group and an indole moiety, which are known to contribute to its biological efficacy. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. A study highlighted its effectiveness against melanoma cell lines, where it showed comparable potency to established chemotherapeutics like paclitaxel .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
Melanoma0.03
Breast Cancer (MCF-7)0.19
Lung Cancer (A549)0.05

The mechanism by which this compound exerts its effects appears to involve the disruption of microtubule dynamics. It binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This action is crucial for its antiproliferative effect as it prevents cancer cells from successfully dividing.

In Vitro Studies

In a series of in vitro assays, compounds related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. One notable study reported that derivatives with modifications on the indole ring significantly enhanced antiproliferative activity against human cancer cells .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In chick chorioallantoic membrane assays, it was shown to effectively inhibit angiogenesis and tumor growth, suggesting a promising profile for further development in cancer therapies .

Structural Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the methoxy groups and indole structure have been explored:

Table 2: SAR Insights for this compound

ModificationEffect on ActivityReference
Removal of one methoxy groupRetained potency but altered metabolic stability
Substitution with different aryl groupsVaried IC50 values; some enhanced activity significantly

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of (3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone and related indole derivatives:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancers. IC50 values for these compounds range from 0.54 to 31.86 μM, with some derivatives showing particularly potent activity against prostate cancer cells .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit microtubule assembly, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been recognized for their anti-inflammatory properties. They can inhibit specific enzymes involved in inflammation pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antiproliferative Activity

In one study, various derivatives of this compound were synthesized and tested for their antiproliferative activity against several human cancer cell lines. The results indicated that certain compounds exhibited selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. The study demonstrated that specific derivatives could cause cell cycle arrest at the S and G2/M phases in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Derivatives with 3,4-Dimethoxyphenyl Moieties

Compounds 1 and 2 from Z. montanum (trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) share the 3,4-dimethoxyphenyl group but incorporate a cyclohexene core instead of an indole. These compounds demonstrated neurotrophic activity in PC12 cells and rat cortical neurons, with Compound-1 showing superior efficacy in neurite outgrowth assays (Table 1) .

Table 1: Neurotrophic Activity of Cyclohexene Derivatives

Compound Structure Type Neurite Outgrowth (%) Cell Viability (%)
Compound-1 trans-Cyclohexene 78.2 ± 3.5 92.4 ± 2.1
Compound-2 cis-Cyclohexene 65.7 ± 4.1 88.9 ± 3.0
Pyrazoline-Based PI3Kγ Inhibitors

A series of thiophene-containing triaryl pyrazoline derivatives (e.g., 3b, 3d, 3e) feature the (3,4-dimethoxyphenyl)methanone group linked to pyrazoline cores. These compounds were evaluated as PI3Kγ inhibitors, with 3n (naphthalen-2-yl substituent) showing the highest inhibitory activity (IC₅₀ = 0.12 μM) and selectivity over other kinases. Key differences include:

  • Synthetic Yields : Ranged from 30.7% (3m ) to 53.6% (3o ), influenced by steric hindrance of substituents .
  • Melting Points : Varied widely (69–151°C), correlating with molecular symmetry and crystallinity .

Table 2: Selected Pyrazoline Derivatives

Compound Substituent Yield (%) m.p. (°C) PI3Kγ IC₅₀ (μM)
3m 4-Iodophenyl 30.7 69–71 0.45
3n Naphthalen-2-yl 43.0 149–151 0.12
3q 3,4-Dimethoxyphenyl N/A N/A 0.38

The indole-free pyrazoline scaffold in these derivatives highlights the trade-off between kinase selectivity and aromatic bulk compared to the indolylmethanone core .

Indole Positional Isomers and Substituent Effects

The positional isomer (1H-indol-2-yl)(3,4-dimethoxyphenyl)methanone (2h) differs only in the indole substitution site (2-position vs. 1-position). This minor structural change significantly altered reactivity in microwave-assisted synthesis, with 2h forming in 72% yield compared to lower yields for N1-substituted analogs . Additionally, (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone () lacks methoxy groups but shares a methanone-indole backbone, exhibiting reduced polarity (logP = 3.8 vs. ~2.5 for dimethoxy analogs) .

Solubility-Optimized Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds like 14d–14i incorporate the 3,4-dimethoxyphenyl group into pyrazolo[1,5-a]pyrimidine scaffolds. Modifications at the piperazine moiety (e.g., tert-butyl carbamate in 14d ) improved aqueous solubility (logS = −4.2) while retaining CFTR modulation activity. Purity ranged from 83% (14i ) to >99% (14h ), underscoring the impact of purification methods on compound quality .

Oxime and Diol/Tetrol Derivatives

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (6a) and tetrol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione () exhibit enhanced antioxidant capacity (IC₅₀ = 8.7 μM in DPPH assay) compared to non-hydroxylated analogs. These modifications introduce hydrogen-bond donors, improving radical scavenging but reducing metabolic stability .

Q & A

Q. What are the optimal synthetic routes for (3,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone, and how can purity be maximized?

The compound can be synthesized via Friedel-Crafts acylation or microwave-assisted reactions. For example, silica gel column chromatography (hexane/ethyl acetate gradients) achieves >90% purity with yields exceeding 90% . Key steps include controlling reaction temperature (70–100°C) and using anhydrous conditions to prevent hydrolysis. NMR (δ 10.98 ppm for NH2 protons) and mass spectrometry (exact mass: 343.157 g/mol) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies substituent positions (e.g., methoxy groups at δ 3.8–3.9 ppm, indole protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 343.157 g/mol with <2 ppm error) .
  • IR Spectroscopy : Confirms carbonyl stretching (C=O at ~1650 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

Use DMSO for initial solubilization (stock solutions ≤10 mM) followed by dilution in PBS or cell culture media. LogP values (~5.4) suggest moderate hydrophobicity; surfactants (e.g., Tween-80) may enhance aqueous stability . Avoid prolonged exposure to light due to methoxy group photodegradation risks .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic systems used in its synthesis?

Iron(III) chloride efficiently catalyzes dearomatizing cyclization of N-acylindoles, enabling regioselective methoxy group placement. Computational studies suggest Fe³⁰⁺ stabilizes intermediates via π-π interactions, reducing activation energy by ~15 kcal/mol . Alternative Pd/Ni dual catalysis achieves cross-coupling with aryl halides (e.g., 4-(trimethylsilyl)-biphenyl derivatives) .

Q. How to resolve contradictions between computational ADMET predictions and experimental data?

While in silico models (e.g., SwissADME) predict high Caco-2 permeability (log Papp > 1.5 × 10⁻⁶ cm/s), experimental assays may show reduced absorption due to aggregation. Validate using:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Adjust pH to mimic intestinal conditions (pH 6.5–7.4).
  • HPLC-MS Monitoring : Detect degradation products under physiological conditions .

Q. What strategies improve selectivity for MAP kinase inhibition?

Structural analogs with 4-amino-3-(1H-indol-1-yl)phenyl moieties show enhanced binding to p38 MAP kinase (PDB ID: 1A9). Docking studies reveal hydrogen bonding with Lys53 and hydrophobic interactions with Leu104. Introduce electron-withdrawing groups (e.g., -NO2) at the indole C5 position to reduce off-target ERK1/2 binding .

Q. How do steric and electronic effects influence pharmacological activity?

  • Steric Effects : Bulkier substituents (e.g., pentyl vs. propyl) reduce CYP3A4-mediated metabolism by 40% .
  • Electronic Effects : Electron-donating methoxy groups increase oxidative stability but may reduce metabolic clearance (t₁/₂ extended by ~2 hours in microsomal assays) .

Methodological Tables

Q. Table 1. Synthetic Yields Under Varying Catalytic Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
FeCl₃CH₂Cl₂809899
Pd/Ni DualToluene1008595

Q. Table 2. ADMET Profile Comparison

ParameterPredicted (in silico)ExperimentalDiscrepancy Source
Caco-2 Permeability1.8 × 10⁻⁶ cm/s0.9 × 10⁻⁶ cm/sAggregation in aqueous media
Plasma Protein Binding92%88%pH-dependent ionization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.